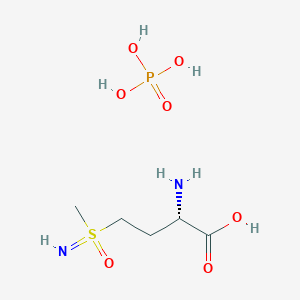
(2S)-2-amino-4-(methylsulfonimidoyl)butanoic acid;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-4-(methylsulfonimidoyl)butanoic acid;phosphoric acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of an amino acid derivative combined with phosphoric acid, which contributes to its distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-(methylsulfonimidoyl)butanoic acid;phosphoric acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and sulfonyl chlorides.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-4-(methylsulfonimidoyl)butanoic acid;phosphoric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonimidoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(2S)-2-amino-4-(methylsulfonimidoyl)butanoic acid;phosphoric acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating certain diseases, such as cancer and metabolic disorders.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-4-(methylsulfonimidoyl)butanoic acid;phosphoric acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, modulating biochemical reactions and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-4-(methylsulfonyl)butanoic acid: Similar structure but lacks the phosphoric acid moiety.
(2S)-2-amino-4-(methylthio)butanoic acid: Contains a methylthio group instead of the sulfonimidoyl group.
(2S)-2-amino-4-(methylsulfonyl)butanoic acid;phosphoric acid: Similar but with a different sulfonyl group.
Uniqueness
(2S)-2-amino-4-(methylsulfonimidoyl)butanoic acid;phosphoric acid is unique due to the presence of both the sulfonimidoyl and phosphoric acid groups, which confer distinct chemical and biological properties
Properties
CAS No. |
155239-88-6 |
|---|---|
Molecular Formula |
C5H15N2O7PS |
Molecular Weight |
278.22 g/mol |
IUPAC Name |
(2S)-2-amino-4-(methylsulfonimidoyl)butanoic acid;phosphoric acid |
InChI |
InChI=1S/C5H12N2O3S.H3O4P/c1-11(7,10)3-2-4(6)5(8)9;1-5(2,3)4/h4,7H,2-3,6H2,1H3,(H,8,9);(H3,1,2,3,4)/t4-,11?;/m0./s1 |
InChI Key |
RRLRICYKEFDWBX-WQTHLVERSA-N |
Isomeric SMILES |
CS(=N)(=O)CC[C@@H](C(=O)O)N.OP(=O)(O)O |
Canonical SMILES |
CS(=N)(=O)CCC(C(=O)O)N.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14277666.png)
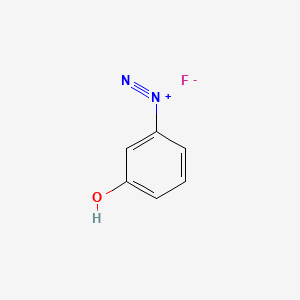
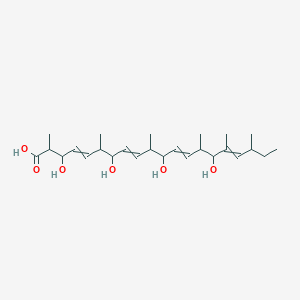
![1,3,9-Trimethyl-8-[(propan-2-yl)oxy]-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B14277679.png)

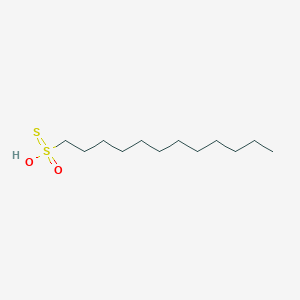

![Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate](/img/structure/B14277698.png)
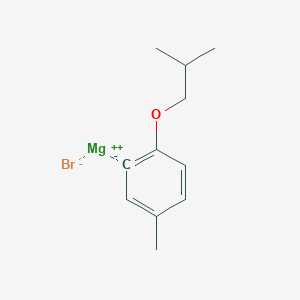
![3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14277710.png)


![1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane](/img/structure/B14277726.png)
![methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate](/img/structure/B14277731.png)
